molecular formula C21H19ClN4O2 B607647 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione CAS No. 1218942-37-0

2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No. B607647
M. Wt: 394.85
InChI Key: RGYQPQARIQKJKH-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of each reaction.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • Chemical Synthesis and Structural Analysis : Various studies have focused on synthesizing derivatives of pyrazolo[3,4-b]pyridines and analyzing their structural characteristics through techniques like X-ray diffraction and NMR spectroscopy (Quiroga et al., 1999); (Sagar et al., 2017).

  • Optical and Electronic Properties : Research has been conducted on the optical and diode characteristics of pyridine derivatives, which could have implications in electronics and sensor technologies. For example, studies on pyrazolo[3,4-b]pyridine derivatives have shown their potential in creating photosensors due to their unique optical energy gaps and response to light (Zedan et al., 2020).

  • Tautomerism and Stability Studies : Investigations into the tautomerism and stability of these compounds in various states, such as in crystal or solution, provide essential insights into their chemical behavior and potential applications (Gubaidullin et al., 2014).

  • Potential in Molecular Reporting : Studies have explored the use of similar compounds in molecular reporting, where they can signal chemical changes. This has applications in areas like chemical sensing and diagnostics (Rurack & Bricks, 2001).

  • Antiproliferative and Antifungal Activities : Research into the biomedical applications of these compounds has shown promising results. For example, studies have explored their antiproliferative activity against cancer cell lines and potential as antifungal agents (Razmienė et al., 2021); (Ibrahim et al., 2008).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its health effects, its environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of areas for future research, such as new synthetic methods, new reactions, new applications, or new areas of study.


I hope this helps, and I encourage you to consult the primary literature for more detailed information. Please note that handling chemicals should always be done in accordance with safety regulations and under the supervision of a trained professional.


properties

IUPAC Name

2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYQPQARIQKJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Record name Setanaxib
Source Wikipedia
URL https://en.wikipedia.org/wiki/Setanaxib
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153432
Record name Setanaxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

CAS RN

1218942-37-0
Record name 2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218942-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GKT-137831
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218942370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Setanaxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Setanaxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SETANAXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45II35329V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
35
Citations
FJ Rios, KB Neves, AND Cat, S Even, R Palacios… - … of Pharmacology and …, 2015 - ASPET
Hyperaldosteronism and hypertension were unexpected side effects observed in trials of torcetrapib, a cholesteryl ester-transfer protein (CETP) inhibitor that increases high-density …
Number of citations: 25 jpet.aspetjournals.org
S Matsushima, H Tsutsui, J Sadoshima - Trends in cardiovascular medicine, 2014 - Elsevier
Oxidative stress, the presence of reactive oxygen species (ROS) in excess of the antioxidant capacity in the heart induces myocardial damage, accumulation of which leads to ischemic …
Number of citations: 137 www.sciencedirect.com
DE Green, TC Murphy, BY Kang… - American journal of …, 2012 - atsjournals.org
Increased NADP reduced (NADPH) oxidase 4 (Nox4) and reduced expression of the nuclear hormone receptor peroxisome proliferator-activated receptor γ (PPARγ) contribute to …
Number of citations: 172 www.atsjournals.org
R Nosalski, T Mikolajczyk, M Siedlinski, B Saju… - Pharmacological …, 2020 - Elsevier
Hypertension is associated with oxidative stress and perivascular inflammation, critical contributors to perivascular fibrosis and accelerated vascular ageing. Oxidative stress can …
Number of citations: 19 www.sciencedirect.com
Y Higashi, S Mummidi, S Sukhanov, T Yoshida… - Cellular signalling, 2019 - Elsevier
Minocycline, a tetracycline antibiotic, is known to exert vasculoprotective effects independent of its anti-bacterial properties; however the underlying molecular mechanisms are not …
Number of citations: 17 www.sciencedirect.com
T Aoyama, YH Paik, S Watanabe, B Laleu… - …, 2012 - Wiley Online Library
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX) generates reactive oxygen species (ROS) in hepatic stellate cells (HSCs) during liver fibrosis. In response to …
Number of citations: 341 aasldpubs.onlinelibrary.wiley.com
EC Chan, GS Liu, GJ Dusting - Current Pharmaceutical …, 2015 - ingentaconnect.com
Pathological angiogenesis in the retina is a leading cause of serious vision loss in potentially blinding eye diseases, including proliferative diabetic retinopathy, retinopathy of …
Number of citations: 23 www.ingentaconnect.com
FM Mroueh, M Noureldein, YH Zeidan, S Boutary… - 2019 - qspace.qu.edu.qa
Cancer was recently annexed to diabetic complications. Furthermore, recent studies suggest that cancer can increase the risk of diabetes. Consequently, diabetes and cancer share …
Number of citations: 19 qspace.qu.edu.qa
RJ Aitken, D Gregoratos, L Kutzera, E Towney… - …, 2020 - rep.bioscientifica.com
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] is widely used in biology as a probe for cell viability by virtue of its ability to generate deposits of insoluble formazan …
Number of citations: 7 rep.bioscientifica.com
F De Logu, R Nassini, S Materazzi… - Nature …, 2017 - nature.com
It is known that transient receptor potential ankyrin 1 (TRPA1) channels, expressed by nociceptors, contribute to neuropathic pain. Here we show that TRPA1 is also expressed in …
Number of citations: 169 www.nature.com

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